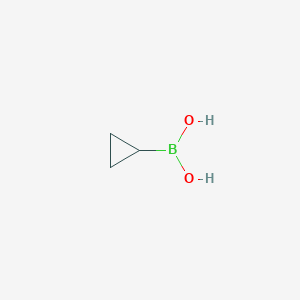

Cyclopropylboronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

cyclopropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVKDFJTYKELLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375402 | |

| Record name | Cyclopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411235-57-9 | |

| Record name | Cyclopropylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=411235-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of cyclopropylboronic acid from Grignard reagents

An In-Depth Technical Guide to the Synthesis of Cyclopropylboronic Acid from Grignard Reagents

Abstract

This compound is a pivotal building block in modern organic chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the cyclopropyl (B3062369) motif into complex molecules.[1][2] This structural unit is of significant interest in medicinal chemistry and drug development due to its unique conformational and electronic properties.[3] This guide provides a comprehensive overview of the synthesis of this compound via the Grignard reagent pathway, a common and accessible method. It includes a detailed examination of the reaction mechanism, step-by-step experimental protocols, a comparative summary of quantitative data from various reported procedures, and workflow visualizations to aid researchers in the successful execution of this synthesis.

Core Reaction Principles

The synthesis of this compound from a Grignard reagent is fundamentally a two-stage process. The overall approach involves the reaction of an organometallic nucleophile with a boron electrophile, followed by hydrolysis.[1]

-

Formation of the Grignard Reagent : The process begins with the synthesis of cyclopropylmagnesium bromide. This is achieved through a standard Grignard reaction where cyclopropyl bromide is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.[4][5] Iodine is often used as an initiator.[4][5]

-

Borylation and Hydrolysis : The freshly prepared cyclopropylmagnesium bromide is then added to a solution of a trialkyl borate (B1201080), most commonly trimethyl borate B(OCH₃)₃, at very low temperatures (-78 °C) to prevent over-addition.[2][6] This nucleophilic addition forms a boronate ester intermediate. Subsequent acidic workup with an aqueous acid like hydrochloric acid (HCl) hydrolyzes the ester to yield the final product, this compound.[2][7][8]

Reaction Mechanism

The core of the synthesis is the nucleophilic attack of the carbanionic carbon of the cyclopropyl Grignard reagent on the electrophilic boron atom of the trialkyl borate. The low-temperature condition is critical to prevent the addition of a second Grignard reagent molecule to the boronate ester intermediate.

Detailed Experimental Protocols

The following protocols are synthesized from established literature procedures and provide a detailed, step-by-step guide for laboratory execution.[2][7][8]

Protocol 1: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Cyclopropyl bromide

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

2.0 N Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE) or Dichloromethane (B109758) (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1-1.5 molar equivalents relative to cyclopropyl bromide).[4]

-

Add a small crystal of iodine to activate the magnesium.[4][5]

-

Add a solution of cyclopropyl bromide (1.0 molar equivalent) in anhydrous THF dropwise via the dropping funnel. The reaction is exothermic and may require initial heating to start, but should be controlled to maintain a gentle reflux.[4]

-

After the addition is complete, continue stirring the reaction mixture for 30-60 minutes at a controlled temperature (e.g., 40-50 °C) to ensure complete formation of the Grignard reagent.[3][4]

-

-

Borylation Reaction:

-

In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of trimethyl borate (1.3 molar equivalents) in anhydrous THF.[4][7]

-

Cool this solution to -78 °C using a dry ice/acetone bath.[2][7][8]

-

Add the previously prepared cyclopropylmagnesium bromide solution dropwise to the cold trimethyl borate solution. A white precipitate is typically observed during this addition.[2][7][8]

-

After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and continue stirring for at least 6 hours, or overnight.[2][7][8]

-

-

Workup and Purification:

-

Quench the reaction by carefully adding 2.0 N aqueous HCl (e.g., 20 mL for a 12.5 mmol scale reaction) and stir vigorously for 1 hour.[2][7][8]

-

Transfer the mixture to a separatory funnel. The layers can be washed with a solvent like dichloromethane to remove borate byproducts.[2][7] The aqueous layer contains the desired product.

-

Extract the combined aqueous layers multiple times with an ethereal solvent such as methyl tert-butyl ether (4 x 40 mL for a 12.5 mmol scale).[7][8]

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.[7][8]

-

Purify the crude product by recrystallization, for example, from a dichloromethane/hexane solvent mixture, to obtain this compound as a white solid.[7][8]

-

Quantitative Data Summary

The efficiency of the synthesis can vary based on reaction conditions. The table below summarizes quantitative data from different reported methods.

| Parameter | Method A | Method B | Method C |

| Reference | Wallace, D.J. (2002)[2][6] | ChemicalBook[7][8] | Patent CN102757455B[4] |

| Grignard Reagent | Cyclopropylmagnesium bromide | Cyclopropylmagnesium bromide | Cyclopropylmagnesium bromide |

| Boron Source | Trimethyl borate | Trimethyl borate | Trimethyl borate |

| Molar Ratio (c-PrBr:Mg) | Not specified | Not specified | 1 : 1.2 |

| Molar Ratio (c-PrMgBr:Borate) | 1 : 1.3 | 1 : 1.3 | 1 : 1.3 |

| Reaction Temperature | -78 °C to Room Temp. | -78 °C to Room Temp. | -30 °C to -40 °C |

| Reaction Time | 7 hours (1h at -78°C, 6h at RT) | Overnight | 1 hour |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Anhydrous dipropyl ether |

| Reported Yield | 55-56% | 27% | High (not quantified) |

| Purification Method | Trituration / Recrystallization | Recrystallization (DCM/Hexane) | pH adjustment & separation |

Experimental Workflow

The overall process from starting materials to the purified product can be visualized as a multi-step workflow.

Conclusion

The synthesis of this compound via the Grignard reagent pathway is a robust and well-documented method. Key to a successful outcome are the use of anhydrous conditions, careful control of the Grignard formation, and maintaining a low temperature during the borylation step to minimize the formation of byproducts. While yields can be moderate, the procedure's reliance on readily available and relatively inexpensive starting materials makes it an attractive and practical choice for laboratory and potential industrial-scale production. The resulting boronic acid is a stable, versatile reagent poised for a wide array of applications in synthetic and medicinal chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. audreyli.com [audreyli.com]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102757455B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN102757455A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. CN101440100B - Novel process for synthesizing this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 411235-57-9 [chemicalbook.com]

Cyclopropylboronic Acid (CAS No. 411235-57-9): A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of cyclopropylboronic acid, a key building block in modern medicinal chemistry.

This compound, identified by CAS number 411235-57-9, is a versatile organoboronic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical development.[1] Its unique three-membered ring structure makes it an invaluable reagent for introducing the cyclopropyl (B3062369) moiety into complex molecules, often leading to enhanced pharmacological properties.[1][2] This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its role in drug discovery.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline powder.[1] Its key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 411235-57-9 | [1][3][4][5] |

| Molecular Formula | C₃H₇BO₂ | [1][3][4][5] |

| Molecular Weight | 85.90 g/mol | [1][3][5] |

| Melting Point | 90-95 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Temperature | -20°C | [1][3] |

Computational Data

| Property | Value | Reference |

| TPSA (Topological Polar Surface Area) | 40.46 | [3] |

| LogP | -0.3768 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with a borate (B1201080) ester, followed by acidic workup.

Experimental Protocol: Synthesis from Cyclopropylmagnesium Bromide

This protocol is adapted from established synthetic methods.[6][7]

Materials:

-

Cyclopropylmagnesium bromide (0.5 M in THF)

-

Trimethylborate

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Hydrochloric acid (2.0 N aqueous solution)

-

Methyl tert-butyl ether

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under a nitrogen atmosphere, cool a solution of trimethylborate (1.69 g, 16.25 mmol) in anhydrous tetrahydrofuran (7 mL) to -78°C.[6]

-

To this stirred solution, add cyclopropylmagnesium bromide (25 mL, 12.5 mmol, 0.5 M in THF) dropwise, maintaining the temperature at -78°C. A white precipitate will form.[6]

-

After the addition is complete, allow the reaction mixture to stir at -78°C for 1 hour.[6]

-

Slowly warm the mixture to room temperature and continue stirring overnight.[6]

-

Quench the reaction by adding 2.0 N aqueous hydrochloric acid (20 mL) and stir the mixture for 1 hour.[6]

-

Extract the aqueous layer with dichloromethane (15 mL).[6] The aqueous phase should be back-extracted with deionized water (2 x 15 mL).[6]

-

Combine all aqueous phases and extract with methyl tert-butyl ether (4 x 40 mL).[6]

-

Combine all organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a white solid.[6]

-

Recrystallize the crude product from a solvent mixture of dichloromethane and hexane to afford pure this compound.[6][7]

Expected Yield: Approximately 27% (252-297 mg) of a white solid product.[6][7]

Characterization: The product can be characterized by NMR spectroscopy. The 1H NMR spectrum (250 MHz, CDCl₃) should show peaks at δ 0.56-0.50 (2H, m, CH₂), 0.42-0.40 (2H, m, CH₂), and -0.08 to -0.20 (1H, m, CH).[6][7]

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2] This reaction enables the incorporation of the cyclopropyl group into various molecular scaffolds, a strategy often employed in medicinal chemistry to improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[2] The cyclopropyl moiety can act as a bioisostere for other chemical groups, offering unique steric and electronic properties.[1]

Beyond Suzuki-Miyaura coupling, this compound is utilized in other significant transformations, including:

-

Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds.[1]

-

Microwave-assisted copper(II)-catalyzed N-cyclopropylation.

-

Palladium-catalyzed C-H bond functionalization of cyclopropanes.

Its application spans a wide range of therapeutic areas, including the development of inhibitors for kinases and phosphatases, as well as cardiovascular and antiviral agents.[1][2][8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

-

Aryl or vinyl halide (e.g., bromothiophene)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel, combine the aryl or vinyl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (0.01-0.05 mmol) to the vessel.

-

Add the degassed solvent (5-10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Safety and Handling

This compound requires careful handling due to its potential health hazards. It is classified as a reproductive toxicity category 1B substance and may damage fertility or the unborn child. It can also cause skin and eye irritation.[4]

Precautionary Measures:

-

Always handle in a well-ventilated area, preferably in a fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]

-

Avoid inhalation of dust and contact with skin and eyes.[4]

-

Store in a tightly closed container in a dry, well-ventilated place, protected from moisture.[4] Recommended storage is under an inert atmosphere at -20°C.[1]

-

In case of exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).[4]

Conclusion

This compound (CAS 411235-57-9) is a pivotal reagent in contemporary organic chemistry and drug discovery. Its ability to introduce the cyclopropyl group through robust and versatile reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists.[2][7] A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. The continued exploration of its applications promises to yield novel therapeutics with improved efficacy and safety profiles.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.be [fishersci.be]

- 5. scbt.com [scbt.com]

- 6. This compound | 411235-57-9 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 411235-57-9 | Benchchem [benchchem.com]

Theoretical Insights into the Reactivity of Cyclopropylboronic Acid: A Technical Guide for Researchers

Introduction

Cyclopropylboronic acid has emerged as a valuable reagent in modern organic synthesis, enabling the introduction of the cyclopropyl (B3062369) moiety into a wide array of molecular scaffolds. This three-membered ring is a desirable structural motif in medicinal chemistry and drug development, often conferring unique conformational constraints, metabolic stability, and biological activity to parent molecules. Understanding the theoretical underpinnings of this compound's reactivity is paramount for optimizing existing synthetic protocols and designing novel transformations. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this compound, with a focus on its application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

Core Reactivity and General Mechanisms

This compound participates in a variety of cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling and the copper-catalyzed Chan-Lam coupling. The reactivity of the cyclopropyl group in these transformations is influenced by its unique electronic properties, including a high degree of s-character in the C-B bond.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The generally accepted catalytic cycle, which serves as a framework for understanding the reactivity of this compound, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

While specific DFT calculations for the activation energy of the transmetalation step involving this compound are not extensively available in the literature, studies on analogous arylboronic acids provide valuable insights. The transmetalation step is often considered rate-determining and is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.

The Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. This reaction is catalyzed by copper complexes and can often be performed under mild conditions.

The mechanism of the Chan-Lam coupling is more debated than that of the Suzuki-Miyaura reaction. One proposed pathway involves the transmetalation of the boronic acid to a Cu(II) species, followed by coordination of the nucleophile, oxidation to a Cu(III) intermediate, and subsequent reductive elimination to form the product.

Quantitative Data on Reactivity

While detailed theoretical kinetic and thermodynamic data for this compound specifically are scarce in the reviewed literature, experimental studies provide valuable quantitative insights into its reactivity in the form of product yields under various conditions.

Suzuki-Miyaura Coupling Yields

The following table summarizes the yields obtained in the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl bromides.

| Entry | Aryl/Heteroaryl Bromide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Bromobenzene | Pd(OAc)2 / P(c-Hex)3 | K3PO4 | Toluene/H2O | 95 |

| 2 | 4-Bromoanisole | Pd(OAc)2 / P(c-Hex)3 | K3PO4 | Toluene/H2O | 98 |

| 3 | 4-Bromobenzonitrile | Pd(OAc)2 / P(c-Hex)3 | K3PO4 | Toluene/H2O | 85 |

| 4 | 2-Bromopyridine | Pd(OAc)2 / P(c-Hex)3 | K3PO4 | Toluene/H2O | 75 |

| 5 | 3-Bromopyridine | Pd(OAc)2 / P(c-Hex)3 | K3PO4 | Toluene/H2O | 80 |

Data compiled from experimental reports. Yields are for isolated products.

Chan-Lam Coupling Yields

The subsequent table presents the yields for the Chan-Lam O-cyclopropylation of various phenols using potassium cyclopropyltrifluoroborate (B8364958), a stable surrogate for this compound.

| Entry | Phenol (B47542) | Catalyst System | Ligand | Solvent | Yield (%) |

| 1 | Phenol | Cu(OAc)2 | 1,10-Phenanthroline (B135089) | 1,2-Dichloroethane | 85 |

| 2 | 4-Methoxyphenol | Cu(OAc)2 | 1,10-Phenanthroline | 1,2-Dichloroethane | 90 |

| 3 | 4-Chlorophenol | Cu(OAc)2 | 1,10-Phenanthroline | 1,2-Dichloroethane | 78 |

| 4 | 2-Naphthol | Cu(OAc)2 | 1,10-Phenanthroline | 1,2-Dichloroethane | 82 |

| 5 | 4-Hydroxyacetophenone | Cu(OAc)2 | 1,10-Phenanthroline | 1,2-Dichloroethane | 75 |

Data compiled from experimental reports using potassium cyclopropyltrifluoroborate. Yields are for isolated products.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are representative protocols for the Suzuki-Miyaura and Chan-Lam couplings of this compound derivatives.

Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Procedure:

-

To a reaction vessel are added the aryl bromide (1.0 equiv), this compound (1.3 equiv), potassium phosphate (B84403) (2.0 equiv), palladium(II) acetate (B1210297) (5 mol%), and tricyclohexylphosphine (B42057) (10 mol%).

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

Toluene and water (10:1 v/v) are added, and the mixture is stirred vigorously.

-

The reaction is heated to 100 °C and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Chan-Lam O-Cyclopropylation of a Phenol

Procedure:

-

To a reaction flask are added the phenol (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), copper(II) acetate (10 mol%), and 1,10-phenanthroline (10 mol%).

-

1,2-Dichloroethane is added, and the flask is left open to the air.

-

The mixture is stirred at room temperature, and the reaction progress is monitored by TLC or LC-MS.

-

Once the reaction is complete, the mixture is diluted with dichloromethane (B109758) and washed with aqueous ammonium (B1175870) chloride solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The residue is purified by flash column chromatography to afford the desired cyclopropyl aryl ether.

Stability and Decomposition Pathways: Protodeboronation

A key aspect of the reactivity of this compound is its stability. Like many other boronic acids, it can undergo protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. This is often an undesired side reaction that can lower the efficiency of the desired cross-coupling.

A study on the protodeboronation of various boronic acids, including this compound, revealed that its stability is pH-dependent.[1] this compound was found to undergo very slow protodeboronation, especially under basic conditions (pH ≥ 11), with half-lives on the order of weeks.[1] This inherent stability under basic conditions is advantageous for Suzuki-Miyaura couplings, which are typically run in the presence of a base.

Conclusion

The reactivity of this compound is a subject of significant interest in synthetic and medicinal chemistry. While comprehensive theoretical studies detailing the energetic profiles of its key reaction steps are still emerging, the existing literature on analogous systems provides a solid framework for understanding its behavior in Suzuki-Miyaura and Chan-Lam couplings. Experimental data clearly demonstrate its utility in forming C-C and C-heteroatom bonds with good to excellent efficiency. The relative stability of this compound to protodeboronation, particularly under basic conditions, further enhances its synthetic appeal. Future computational studies focusing specifically on the transmetalation and reductive elimination steps involving this compound will undoubtedly provide deeper insights and pave the way for the development of even more efficient and selective cyclopropylation methodologies.

References

Cyclopropylboronic Acid: A Technical Guide to Solubility and Stability

Cyclopropylboronic acid is a versatile reagent in modern organic synthesis, prized for its role in introducing the cyclopropyl (B3062369) moiety into a wide range of molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in Suzuki-Miyaura cross-coupling reactions has made it an indispensable tool for medicinal chemists. However, to ensure reproducible and optimal results in drug development and process scale-up, a thorough understanding of its physical and chemical properties, specifically its solubility and stability, is paramount.

This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, complete with experimental protocols and graphical representations to aid researchers and drug development professionals in its effective handling, storage, and application.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₇BO₂ | [1] |

| Molecular Weight | 85.90 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 90-95 °C | [2] |

| pKa | ~10.49 | [2] |

Solubility Data

| Solvent | Solubility | Notes |

| Water | Sparingly soluble[1] | Calculated values of 42.3 mg/mL and 48.3 mg/mL have been reported, suggesting it is very soluble[3]. Experimental verification is recommended. |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Methanol | ~3 mg/mL | Based on supplier technical information (0.1g in 30 mL). |

Experimental Protocol: Determination of Solubility by the Dynamic (Synthetic) Method

A common and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method. This technique involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is changed in a controlled manner.

Principle: A mixture of the boronic acid and the solvent of a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel

-

Heating/cooling circulator

-

Calibrated temperature probe

-

Magnetic stirrer and stir bar

-

Light source and detector (luminance probe) to monitor turbidity

Procedure:

-

Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Heat the biphasic mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously to maintain a uniform suspension.

-

Equilibrium Point Determination: Continuously monitor the light transmission through the sample. The temperature at which the turbidity completely disappears and the light transmission reaches a stable maximum is the solid-liquid equilibrium point for that composition.

-

Data Collection: Repeat the procedure for various compositions to construct a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.

Experimental workflow for determining solubility.

Stability Data

This compound is generally stable under recommended storage conditions, though it is sensitive to moisture.[4] The primary degradation pathways for boronic acids are protodeboronation and oxidation.

Key Stability Information:

-

Storage Conditions: It is recommended to store this compound at -20°C to maintain its stability.[2] It should be stored in a cool, dry, and well-ventilated area, away from moisture, heat, and direct sunlight.

-

Moisture Sensitivity: The compound is moisture-sensitive.[4]

-

Incompatibilities: It is incompatible with strong oxidizing agents.

-

Protodeboronation: this compound undergoes very slow protodeboronation. Studies have shown that it has a half-life of over one week at pH 12 and 70°C, indicating significant stability against this degradation pathway under these conditions.[5][6]

-

Oxidation: Like other boronic acids, it can be oxidized to form the corresponding alcohol (cyclopropanol) and boric acid.

-

Trimerization: In the solid state or under anhydrous conditions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is often a reversible process.

Experimental Protocol: General Stability Study

A stability study for this compound can be designed based on established guidelines for active pharmaceutical ingredients.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials and Methods:

-

Sample: this compound from a well-characterized batch.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

Frozen: -20°C ± 5°C

-

Photostability: As per ICH Q1B guidelines.

-

-

Analytical Method: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate and quantify this compound and its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor for structural changes.

-

Testing Intervals: Samples should be pulled and analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).

Procedure:

-

Place samples of this compound in containers that mimic the proposed storage and shipping containers.

-

Store the samples under the defined long-term, accelerated, and other relevant storage conditions.

-

At each time point, withdraw samples and analyze them for appearance, assay (purity), and degradation products using the validated analytical method.

-

Compile the data to establish a stability profile and determine the retest period or shelf life.

Potential degradation pathways for this compound.

Conclusion

This technical guide provides a summary of the currently available data on the solubility and stability of this compound. While some quantitative data exists, particularly regarding its stability towards protodeboronation, there is a clear need for more comprehensive experimental studies to determine its solubility in a wider range of organic solvents and to resolve the conflicting reports on its aqueous solubility. The provided experimental protocols offer a starting point for researchers to generate this critical data in their own laboratories. A thorough understanding and application of this knowledge will undoubtedly lead to more robust and reproducible synthetic procedures, ultimately accelerating drug discovery and development programs that utilize this valuable chemical entity.

References

A Technical Guide to the Spectroscopic Characterization of Cyclopropylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cyclopropylboronic acid, a valuable building block in organic synthesis and drug discovery. This document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a workflow for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No. 411235-57-9).

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 0.50 - 0.56 | m | 2H, -CH₂- |

| 0.40 - 0.42 | m | 2H, -CH₂- |

| -0.08 - -0.20 | m | 1H, -CH- |

Solvent: CDCl₃, Frequency: 250 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~4.2 | -CH₂- |

| -5.31 (very broad) | -CH-B |

Solvent: CD₃OD, Frequency: 125.7 MHz

IR Spectroscopy

Table 3: IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch |

| ~3080 | C-H stretch (cyclopropyl) |

| ~1400 | B-O stretch |

| ~1020 | C-C stretch (cyclopropyl) |

Sample Preparation: KBr pellet or ATR

Mass Spectrometry

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Weight | 85.90 g/mol [3][4] |

| Exact Mass | 86.0539096 Da[3] |

| Expected [M+H]⁺ | 87.0618 |

| Expected [M+Na]⁺ | 109.0437 |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated Methanol (CD₃OD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 250 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent directly in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typically, 16-64 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and the potential for broad signals from the carbon attached to boron.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts in the ¹³C spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with an ATR accessory

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

Identify the wavenumbers of the major absorption bands.

-

Assign the absorption bands to the corresponding functional groups.

-

Procedure (ATR Method):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

Identify and assign the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the parameters for the ion source (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI).

-

Set the mass analyzer to scan an appropriate m/z range (e.g., 50-200 amu).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum.

-

-

Data Processing:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

-

Analyze the fragmentation pattern, if any, to aid in structural confirmation.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a solid foundation for the spectroscopic analysis of this compound, enabling researchers and professionals to confidently utilize this important chemical in their work.

References

Cyclopropylboronic Acid: A Comprehensive Technical Guide on pKa and Lewis Acidity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylboronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique three-membered ring imparts desirable properties to parent molecules, including metabolic stability and conformational rigidity. A thorough understanding of its fundamental chemical properties, particularly its acidity, is crucial for its effective application in synthesis and for predicting its behavior in biological systems. This technical guide provides an in-depth analysis of the pKa and Lewis acidity of this compound, presenting available data, detailed experimental protocols for their determination, and the theoretical underpinnings of these essential parameters.

Acidity of this compound: A Dual Nature

Boronic acids, including this compound, exhibit a dual acidic character. They are primarily considered Lewis acids due to the electron-deficient boron atom with a vacant p-orbital. However, in aqueous media, they can also act as Brønsted acids through the formation of a tetrahedral boronate species.

Brønsted Acidity and pKa

The Brønsted acidity of a boronic acid is quantified by its pKa, which represents the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ion in the presence of water.

Caption: Equilibrium of this compound in aqueous solution.

Table 1: pKa Values of Selected Boronic Acids

| Boronic Acid | Structure | pKa (experimental, unless noted) |

| Phenylboronic Acid | C₆H₅B(OH)₂ | ~8.8 |

| 4-Methoxyphenylboronic acid | CH₃OC₆H₄B(OH)₂ | 9.25[2] |

| 2-Carboxyphenylboronic acid | HOOCC₆H₄B(OH)₂ | pKa1 < 2, pKa2 > 12[3] |

| This compound | c-C₃H₅B(OH)₂ | ~10.49 (Predicted) |

| Isobutylboronic Acid | (CH₃)₂CHCH₂B(OH)₂ | ~11.5 (in presence of polyols)[4] |

Lewis Acidity

The primary acidic character of boronic acids stems from their nature as Lewis acids. The boron atom in its trigonal planar sp² hybridized state possesses a vacant p-orbital, making it an electron pair acceptor. This Lewis acidity is fundamental to many of its reactions, including the formation of reversible covalent complexes with diols and other nucleophiles, a property widely exploited in sensor technology and for drug delivery applications.

Caption: Lewis acidity of this compound.

Quantifying the Lewis acidity of boronic acids is more complex than measuring Brønsted acidity. Several methods have been developed, though no single universal scale exists. The Lewis acidity is often evaluated relative to a reference Lewis base.

Table 2: Methods for Quantitative Determination of Lewis Acidity

| Method | Principle | Probe Molecule | Detection Technique |

| Gutmann-Beckett Method | Measures the change in the ³¹P NMR chemical shift of a phosphine (B1218219) oxide upon coordination to a Lewis acid. | Triethylphosphine (B1216732) oxide (Et₃PO) | ³¹P NMR Spectroscopy[5][6] |

| Fluoride (B91410) Ion Affinity (FIA) | Calculates the enthalpy change for the reaction of the Lewis acid with a fluoride ion in the gas phase. | F⁻ | Computational Chemistry[7][8] |

| Equilibrium Constant Measurement | Determines the equilibrium constant for the formation of a Lewis adduct with a reference base. | Various Lewis bases (e.g., pyridines, aldehydes) | UV-Vis or NMR Spectroscopy[9] |

To date, specific quantitative Lewis acidity data for this compound using these methods has not been reported in the literature. However, it is expected to be a weaker Lewis acid than arylboronic acids due to the electron-donating character of the cyclopropyl (B3062369) group.

Experimental Protocols for Acidity Determination

For researchers aiming to experimentally determine the pKa and Lewis acidity of this compound or its derivatives, the following established protocols can be employed.

Determination of pKa

This method is based on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the boronic acid.

Principle: The absorbance of a solution of the boronic acid is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to ensure solubility, which will then be diluted into the aqueous buffer. Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.

-

Sample Preparation: To a set of cuvettes, add the buffer solutions. Add a small, constant volume of the this compound stock solution to each cuvette to achieve a final concentration that gives an appropriate absorbance reading (typically between 0.1 and 1.0).

-

Measurement: Record the UV-Vis spectrum for each sample.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly between the protonated and deprotonated forms. Plot the absorbance at this wavelength against the pH of the buffer solutions. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

This classic method involves monitoring the pH of a solution of the boronic acid as a titrant (a strong base) is added.

Principle: The pH of the solution is measured as a function of the volume of added titrant. The pKa is determined from the pH at the half-equivalence point.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration in deionized water. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Place the boronic acid solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Add the base titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest slope. The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

This technique is particularly useful for boron-containing compounds as it directly probes the boron nucleus.

Principle: The ¹¹B NMR chemical shift is sensitive to the hybridization state of the boron atom. The trigonal sp² boron of the boronic acid and the tetrahedral sp³ boron of the boronate have distinct chemical shifts. By monitoring the change in the ¹¹B chemical shift as a function of pH, the pKa can be determined.

Detailed Methodology:

-

Sample Preparation: Prepare a series of samples of this compound in buffered D₂O solutions with varying pD values (the pD is corrected from the measured pH).

-

NMR Measurement: Acquire the ¹¹B NMR spectrum for each sample.

-

Data Analysis: Plot the ¹¹B chemical shift versus the pD. The pKa can be determined from the inflection point of the resulting titration curve.

Quantitative Determination of Lewis Acidity

Principle: The Lewis acidity is quantified by the Acceptor Number (AN), which is derived from the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon interaction with the Lewis acid.[5][6]

Detailed Methodology:

-

Sample Preparation: Prepare a solution of triethylphosphine oxide in a non-coordinating solvent (e.g., CDCl₃ or C₆D₆).

-

Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution.

-

Sample Spectrum: Add a known amount of this compound to the solution and record the ³¹P NMR spectrum again.

-

Calculation of Acceptor Number (AN): The AN is calculated using the following formula: AN = 2.21 × (δ_sample - δ_reference) where δ_sample is the chemical shift of the Et₃PO-boronic acid adduct and δ_reference is the chemical shift of free Et₃PO.

Principle: FIA is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion.[7][8] Higher FIA values indicate stronger Lewis acidity.

Methodology: This method requires quantum chemical calculations using software such as Gaussian. The geometries of this compound and the corresponding tetrafluoroborate (B81430) anion are optimized, and their electronic energies are calculated. The FIA is then determined from the energy difference.

Significance in Drug Discovery and Development

The pKa and Lewis acidity of this compound are critical parameters in the context of drug design and development:

-

Solubility and Absorption: The pKa influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and oral absorption.

-

Target Binding: The Lewis acidity of the boron atom is often crucial for the mechanism of action of boronic acid-based drugs, which frequently act as enzyme inhibitors by forming a covalent bond with a catalytic serine or threonine residue in the active site.

-

Formulation: Understanding the acidity is essential for developing stable and effective pharmaceutical formulations. For instance, the interaction with excipients containing diol functionalities (e.g., mannitol) can alter the apparent pKa and solubility.[4]

Conclusion

This compound is a valuable reagent with a distinct acidity profile that underpins its utility in organic synthesis and medicinal chemistry. While its Brønsted acidity is characterized by a predicted pKa of around 10.49, its primary chemical nature is that of a Lewis acid. This guide has provided a comprehensive overview of these acidic properties, including comparative data, detailed experimental protocols for their determination, and their relevance in the pharmaceutical sciences. A precise experimental determination of the pKa and a quantitative assessment of the Lewis acidity of this compound would be valuable contributions to the field and would further enable the rational design of novel therapeutics incorporating this important structural motif.

References

- 1. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. DSpace [kuscholarworks.ku.edu]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. magritek.com [magritek.com]

- 7. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Cyclopropylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl (B3062369) motif is a valuable structural component in medicinal chemistry, often imparting favorable metabolic stability, conformational rigidity, and improved potency to drug candidates. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the direct introduction of this three-membered ring onto (hetero)aromatic systems. This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of cyclopropylboronic acid with aryl and heteroaryl halides, a key transformation in modern drug discovery.[1][2] The reaction is noted for its mild conditions and tolerance of a wide array of functional groups.[1][3]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the cyclopropyl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[4] A base is required to activate the boronic acid for the transmetalation step.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with (Hetero)aryl Bromides

This protocol is a generalized procedure based on optimized conditions reported in the literature.[1]

Materials:

-

(Hetero)aryl bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 - 0.05 equiv)

-

Tricyclohexylphosphine (PCy₃) (0.04 - 0.10 equiv)

-

Potassium phosphate (B84403) (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

Toluene and Water (e.g., 10:1 v/v) or Ethanol-Water (1:1)[3]

-

Anhydrous, degassed solvents

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the (hetero)aryl bromide, this compound, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.

-

Add the degassed solvent system (e.g., toluene/water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropyl-substituted (hetero)arene.

Considerations for Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides.[6] For successful coupling with this compound, more specialized conditions are often required, which may include:

-

The use of more electron-rich and sterically hindered phosphine (B1218219) ligands, such as SPhos or RuPhos.[3]

-

The use of potassium cyclopropyltrifluoroborate, which can be more stable and reactive than the corresponding boronic acid.[6][7]

-

Higher catalyst loadings and reaction temperatures may be necessary.

Data Presentation

The following tables summarize representative data from the literature for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: Coupling of this compound with Various Aryl Bromides [1]

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| 2 | Methyl 4-bromobenzoate | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |

| 3 | 4-Bromobenzaldehyde | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |

| 4 | 4-Bromoaniline | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 |

| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 |

| 6 | 1,4-Dibromobenzene | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 60 (dicyclopropyl) |

| 7 | 3-Bromopyridine | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 70 |

Table 2: Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides [6]

| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF/H₂O | 80 | 24 | 95 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF/H₂O | 80 | 24 | 91 |

| 3 | 2-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF/H₂O | 80 | 24 | 85 |

| 4 | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | THF/H₂O | 80 | 24 | 94 |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow

References

- 1. audreyli.com [audreyli.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

Application Notes and Protocols for Chan-Lam Coupling with Cyclopropylboronic Acid for C-N Bond Formation

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropyl (B3062369) moiety into molecules is a frequently employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties. The Chan-Lam coupling reaction offers a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This document provides detailed application notes and protocols for the copper-catalyzed N-cyclopropylation of amines and related nitrogen-containing compounds using cyclopropylboronic acid and its derivatives.

Overview of the Chan-Lam N-Cyclopropylation

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a C-N bond between a nitrogen nucleophile and a boronic acid derivative. In the context of N-cyclopropylation, an amine is coupled with a this compound in the presence of a copper catalyst, a ligand, a base, and an oxidant.[1][2][3] This reaction is valued for its operational simplicity, often proceeding under mild conditions, including at room temperature and open to the air.[2][3]

Key advantages of this methodology include:

-

Mild Reaction Conditions : The reaction can often be conducted at room temperature, making it suitable for sensitive substrates.[4]

-

Functional Group Tolerance : A broad range of functional groups are tolerated, which is advantageous in the synthesis of complex molecules.[5][6]

-

Accessibility of Reagents : Copper catalysts are abundant and less expensive than other transition metals like palladium.[4]

A general schematic of the reaction is shown below:

Caption: General scheme of the Chan-Lam N-cyclopropylation reaction.

Reaction Parameters and Optimization

Several components are crucial for a successful Chan-Lam N-cyclopropylation. The interplay between the copper source, ligand, base, solvent, and oxidant determines the reaction's efficiency and substrate scope.

-

Copper Source : Copper(II) acetate (B1210297) (Cu(OAc)₂) is the most commonly used catalyst. Other copper(II) salts such as copper(II) formate (B1220265) have also been shown to be effective.[5] The reaction can be run with either stoichiometric or catalytic amounts of copper.[2]

-

Ligand : A ligand is often required to facilitate the catalytic cycle. Bidentate nitrogen-based ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089) are frequently employed.[1][5]

-

Base : A base is necessary to deprotonate the amine nucleophile. Inorganic bases such as sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) are common choices.[1]

-

Oxidant : The reaction is an oxidative coupling, and an oxidant is required to regenerate the active copper catalyst. Often, molecular oxygen from the air is sufficient, making the reaction operationally simple.[1][2] In some cases, bubbling oxygen through the reaction mixture can improve yields.[5]

-

Cyclopropyl Source : While this compound is effective, the more stable potassium cyclopropyltrifluoroborate (B8364958) salt can also be used and may lead to more reproducible results.[5][7]

-

Solvent : Dichloroethane (DCE) is a commonly used solvent for this transformation.[1] Toluene (B28343) with water has also been reported to be effective, particularly when using potassium cyclopropyltrifluoroborate.[8]

Data Summary: Reaction Conditions and Substrate Scope

The following tables summarize the reaction conditions and yields for the N-cyclopropylation of various amines as reported in the literature.

Table 1: N-Cyclopropylation of Anilines and Aliphatic Amines [1]

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | Aniline | N-Cyclopropylaniline | 85 |

| 2 | 4-Methoxyaniline | N-Cyclopropyl-4-methoxyaniline | 92 |

| 3 | 4-Nitroaniline | N-Cyclopropyl-4-nitroaniline | 75 |

| 4 | Benzylamine | N-Cyclopropylbenzylamine | 88 |

| 5 | Dibenzylamine | N-Cyclopropyldibenzylamine | 82 |

| 6 | Morpholine | 4-Cyclopropylmorpholine | 90 |

Reaction Conditions: Amine (1 mmol), this compound (1.5 mmol), Cu(OAc)₂ (1 equiv.), 2,2'-bipyridine (1 equiv.), Na₂CO₃ (2 equiv.) in dichloroethane, open to air.[1]

Table 2: N-Cyclopropylation of Azaheterocycles [5]

| Entry | Azaheterocycle Substrate | Product | Yield (%) |

| 1 | 2-Pyridone | 1-Cyclopropylpyridin-2(1H)-one | 85 |

| 2 | 2-Aminopyridine | N-Cyclopropylpyridin-2-amine | 71 |

| 3 | Benzimidazole | 1-Cyclopropyl-1H-benzo[d]imidazole | 65 |

Reaction Conditions: Azaheterocycle (0.3-0.6 mmol), potassium cyclopropyltrifluoroborate, Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%) in toluene/H₂O (3:1), under an O₂ atmosphere.[5]

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Cyclopropylation of Anilines and Aliphatic Amines [1]

This protocol is adapted from the work of Zhu and co-workers for the copper-promoted N-cyclopropylation of amines.[9]

Materials:

-

Amine (1.0 mmol)

-

This compound (1.5 mmol)

-

Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)

-

2,2'-Bipyridine (1.0 mmol)

-

Sodium carbonate (Na₂CO₃, 2.0 mmol)

-

Dichloroethane (DCE, 5 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

Procedure:

-

To a round-bottom flask, add the amine (1.0 mmol), this compound (1.5 mmol), copper(II) acetate (1.0 mmol), 2,2'-bipyridine (1.0 mmol), and sodium carbonate (2.0 mmol).

-

Add dichloroethane (5 mL) to the flask.

-

The flask is left open to the atmosphere, and the mixture is stirred vigorously at a specified temperature (e.g., 80 °C) for the required time (typically monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-cyclopropyl amine.

Protocol 2: Catalytic N-Cyclopropylation of Azaheterocycles [5]

This protocol is based on a method developed for the N-cyclopropylation of azaheterocycles using potassium cyclopropyltrifluoroborate.[5][10][11]

Materials:

-

Azaheterocycle (0.5 mmol)

-

Potassium cyclopropyltrifluoroborate (1.0 mmol)

-

Copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 10 mol%)

-

1,10-Phenanthroline (0.05 mmol, 10 mol%)

-

Toluene (3 mL)

-

Water (1 mL)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Oxygen balloon

Procedure:

-

To a Schlenk flask, add the azaheterocycle (0.5 mmol), potassium cyclopropyltrifluoroborate (1.0 mmol), copper(II) acetate (0.05 mmol), and 1,10-phenanthroline (0.05 mmol).

-

The flask is evacuated and backfilled with oxygen (this can be repeated 3 times). An oxygen-filled balloon is then attached.

-

Add toluene (3 mL) and water (1 mL) to the flask.

-

The reaction mixture is stirred at a specified temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to yield the pure N-cyclopropyl azaheterocycle.

Visualizations

Reaction Mechanism

The precise mechanism of the Chan-Lam coupling can be complex and substrate-dependent.[3] However, a generally accepted catalytic cycle involves the formation of a copper(III) intermediate followed by reductive elimination.[3]

Caption: A plausible catalytic cycle for the Chan-Lam N-cyclopropylation.

Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a Chan-Lam N-cyclopropylation reaction.

References

- 1. Copper-promoted N-cyclopropylation of anilines and amines by this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Chan-Lam Coupling [organic-chemistry.org]

- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. englelab.com [englelab.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stereospecific Synthesis with Chiral Cyclopropylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopropylboronic acids and their derivatives are increasingly valuable building blocks in organic synthesis, particularly in the development of novel therapeutics. The cyclopropyl (B3062369) moiety can impart unique conformational constraints and metabolic stability to drug candidates, while the boronic acid functionality allows for a wide range of stereospecific transformations. This document provides an overview of key stereospecific synthetic methods for accessing chiral cyclopropylboronates and their applications, complete with detailed experimental protocols and quantitative data.

I. Enantioselective Synthesis of Chiral Cyclopropylboronates

Copper-Catalyzed Enantioselective Cyclopropanation of Alkenylboronates

A powerful method for the synthesis of chiral cyclopropylboronates involves the copper-catalyzed enantioselective cyclopropanation of (E)-alkenyl boronates. This approach is particularly useful for accessing trifluoromethyl-substituted cyclopropylboronates, which are of significant interest in medicinal chemistry.[1]

Reaction Scheme:

Caption: General scheme for copper-catalyzed enantioselective cyclopropanation.

Quantitative Data:

The following table summarizes the results for the copper-catalyzed enantioselective cyclopropanation of various (E)-alkenyl pinacolboronates with trifluorodiazoethane.[1]

| Entry | R Group (Substrate) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| 1 | Phenyl | 90 | 92:8 | 95:5 |

| 2 | 4-Fluorophenyl | 85 | 93:7 | 96:4 |

| 3 | 4-Chlorophenyl | 88 | 91:9 | 95:5 |

| 4 | 4-Bromophenyl | 82 | 90:10 | 94:6 |

| 5 | 2-Naphthyl | 87 | 92:8 | 95:5 |

| 6 | Cyclohexyl | 75 | 88:12 | 92:8 |

Experimental Protocol: General Procedure for Copper-Catalyzed Enantioselective Cyclopropanation

-

Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Cu(CH3CN)4PF6 (5 mol %) and the chiral bisoxazoline ligand (5.5 mol %) in anhydrous dichloromethane (B109758) (DCE, 0.1 M) is stirred for 1 hour at room temperature.

-

Reaction Setup: To a solution of the (E)-alkenyl pinacolboronate (1.0 equiv) in DCE (0.2 M) is added the pre-formed catalyst solution.

-

Reagent Addition: A solution of trifluorodiazoethane in DCE (2.0 equiv) is added dropwise to the reaction mixture at 0 °C over a period of 4 hours using a syringe pump.

-

Reaction Monitoring: The reaction progress is monitored by TLC or 1H NMR spectroscopy.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral 2-substituted-3-(trifluoromethyl)cyclopropylboronate.

Rhodium-Catalyzed Asymmetric Hydroboration of Cyclopropenes

The rhodium-catalyzed asymmetric hydroboration of 3,3-disubstituted cyclopropenes provides an efficient route to enantiopure 2,2-disubstituted cyclopropyl boronates with high levels of diastereo- and enantioselectivity.[2] A directing group on the cyclopropene (B1174273) substrate is often necessary to achieve high stereocontrol.

Reaction Workflow:

Caption: Workflow for Rh-catalyzed asymmetric hydroboration of cyclopropenes.

Quantitative Data:

The table below presents data for the rhodium-catalyzed asymmetric hydroboration of various 3,3-disubstituted cyclopropenes.[2]

| Entry | R1 | R2 | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Ph | CO2Me | (R)-BINAP | 95 | >99:1 | 97 |

| 2 | 4-MeOC6H4 | CO2Me | (R)-BINAP | 92 | >99:1 | 96 |

| 3 | 4-ClC6H4 | CO2Me | (R)-BINAP | 90 | >99:1 | 98 |

| 4 | Me | CO2Me | (R)-Tol-BINAP | 88 | >99:1 | 95 |

| 5 | Ph | CH2OMe | (R)-Et-BPE | 85 | >99:1 | 87 |

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Hydroboration

-

Reaction Setup: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)Cl]2 (1.0 mol %), the chiral phosphine (B1218219) ligand (2.2 mol %), and the cyclopropene substrate (1.0 equiv).

-

Solvent Addition: Anhydrous solvent (e.g., THF or DCM, 0.1 M) is added, and the mixture is stirred for 15 minutes at room temperature.

-

Reagent Addition: Pinacolborane (1.1 equiv) is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at the specified temperature (typically room temperature) for the required time (e.g., 2-6 hours).

-

Reaction Monitoring: The reaction progress is monitored by GC or 1H NMR spectroscopy.

-

Work-up: The solvent is removed under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel to yield the enantiopure cyclopropyl boronate.

II. Stereospecific Functionalization of Chiral Cyclopropylboronic Acids

Once synthesized, chiral cyclopropylboronic acids can undergo a variety of stereospecific transformations, allowing for the introduction of diverse functional groups with retention of configuration.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Chiral cyclopropylboronic acids and their esters are excellent coupling partners for a wide range of aryl and heteroaryl halides, proceeding with retention of stereochemistry.[3][4]

Logical Relationship of Suzuki-Miyaura Coupling:

Caption: Key components for stereospecific Suzuki-Miyaura cross-coupling.

Quantitative Data:

The following table showcases the Suzuki-Miyaura cross-coupling of a chiral cyclopropyltrifluoroborate (B8364958) with various aryl chlorides.[4]

| Entry | Aryl Chloride | Yield (%) |

| 1 | 4-Chloroanisole | 85 |

| 2 | 4-Chlorobenzonitrile | 92 |

| 3 | 2-Chlorotoluene | 78 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 88 |

| 5 | 2-Chloropyridine | 75 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: A reaction vessel is charged with the chiral cyclopropylboronic acid or its derivative (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2 mol %), a phosphine ligand (e.g., SPhos, 4 mol %), and a base (e.g., K3PO4, 2.0 equiv).

-

Solvent Addition: A mixture of solvents, such as toluene (B28343) and water (e.g., 10:1 v/v, 0.2 M), is added.

-

Degassing: The reaction mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction Conditions: The mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Stereospecific Amination

Chiral alkylboronic esters, including cyclopropyl derivatives, can be directly converted to the corresponding amines with high stereospecificity using methoxyamine and a base. This method is applicable to primary, secondary, and even tertiary boronic esters.

Quantitative Data:

The table below illustrates the stereospecific amination of various chiral boronic esters.

| Entry | Boronic Ester Substrate | Yield of Boc-protected Amine (%) |

| 1 | (S)-sec-ButylB(pin) | 85 |

| 2 | (R)-1-PhenylethylB(pin) | 82 |

| 3 | Chiral CyclopentylB(pin) | 88 |

| 4 | Chiral CyclohexylB(pin) | 90 |

| 5 | Chiral Tertiary AdamantylB(pin) | 75 |

Experimental Protocol: General Procedure for Stereospecific Amination

-

Reaction Setup: In a glovebox, a vial is charged with potassium tert-butoxide (5.0 equiv). The vial is sealed and removed from the glovebox.

-

Reagent Addition: Anhydrous toluene and a solution of methoxyamine in THF (3.0 equiv) are added via syringe. The chiral boronic ester (1.0 equiv) is then added as a solution in toluene to achieve a final concentration of 0.2 M.

-

Reaction Conditions: The vial is sealed and heated to 80 °C for 16 hours.

-

Boc Protection: The reaction is cooled to room temperature, and di-tert-butyl dicarbonate (B1257347) (Boc2O, 5.0 equiv) and saturated aqueous sodium bicarbonate are added. The mixture is stirred at 80 °C for 5 hours.

-

Work-up: After cooling, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated.

-

Purification: The crude product is purified by silica gel chromatography to afford the Boc-protected amine.

Conclusion

The stereospecific synthesis of chiral cyclopropylboronic acids and their subsequent functionalization represent a powerful platform for the construction of complex, stereochemically defined molecules. The methodologies outlined in these application notes provide researchers in academia and the pharmaceutical industry with robust and versatile tools for accessing these valuable building blocks. The detailed protocols and quantitative data serve as a practical guide for the implementation of these synthetic strategies in the laboratory.

References

Application Notes and Protocols: The Role of Cyclopropylboronic Acid in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cyclopropyl (B3062369) moiety is a highly valuable structural motif in medicinal chemistry, prized for its ability to enhance the pharmacological properties of drug candidates.[1] Its rigid, three-dimensional structure can improve metabolic stability, binding affinity, and selectivity by introducing favorable conformational constraints.[2] In the field of kinase inhibitor development, where targeting the highly conserved ATP-binding site presents selectivity challenges, the incorporation of a cyclopropyl group can be a key strategy for achieving desired potency and a favorable safety profile.[1][3]